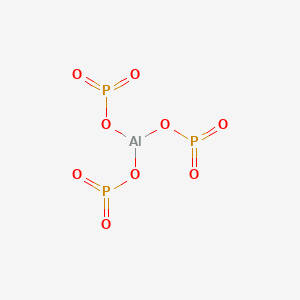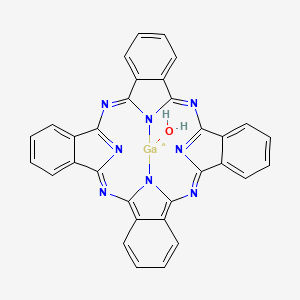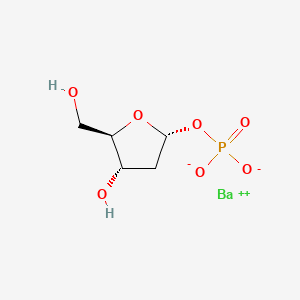![molecular formula C4H16Cl4N4Pt B6286237 [Pt(en)2Cl2]Cl2 CAS No. 16924-88-2](/img/structure/B6286237.png)
[Pt(en)2Cl2]Cl2
Overview
Description
The compound [Pt(en)2Cl2]Cl2 is a coordination complex where platinum is bonded to two ethylenediamine ligands and two chloride ions. This compound is of significant interest in coordination chemistry due to its unique structural and chemical properties. The ethylenediamine ligands act as bidentate ligands, forming a stable square planar geometry around the platinum center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Pt(en)2Cl2]Cl2 typically involves the reaction of platinum(II) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{PtCl}_2 + 2 \text{en} \rightarrow [\text{Pt(en)}_2\text{Cl}_2] ]
Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and controlled reaction environments are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: [Pt(en)2Cl2]Cl2 undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other anions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in the oxidation state and coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the desired substituting ligand.
Oxidation Reactions: Can be achieved using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine can be used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of chloride ligands with water results in the formation of [Pt(en)2(H2O)2]2+ .
Scientific Research Applications
Chemistry: [Pt(en)2Cl2]Cl2 is used as a precursor for the synthesis of other platinum complexes. It serves as a model compound for studying coordination chemistry and ligand exchange reactions.
Biology and Medicine: This compound has been studied for its potential anticancer properties. Similar to cisplatin, This compound can interact with DNA, leading to the formation of DNA adducts that inhibit cell division and induce apoptosis in cancer cells .
Industry: In the industrial sector, This compound is used in catalysis and material science. Its unique properties make it suitable for applications in catalysis, where it can facilitate various chemical transformations.
Mechanism of Action
The mechanism of action of [Pt(en)2Cl2]Cl2 in biological systems involves the formation of platinum-DNA adducts. The compound binds to the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand cross-links. These cross-links disrupt the DNA structure, inhibiting replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
Cisplatin (cis-[Pt(NH3)2Cl2]): A well-known anticancer drug with a similar mechanism of action.
Carboplatin ([Pt(NH3)2(CBDCA)Cl2]): Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin ([Pt(dach)Ox]): A platinum compound with a different ligand environment, used in cancer treatment.
Uniqueness: [Pt(en)2Cl2]Cl2 is unique due to its specific ligand environment provided by ethylenediamine. This bidentate ligand forms a stable square planar complex, which influences its reactivity and interaction with biological molecules. The presence of ethylenediamine ligands also affects the solubility and stability of the compound compared to other platinum complexes .
Properties
IUPAC Name |
dichloroplatinum(2+);ethane-1,2-diamine;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.4ClH.Pt/c2*3-1-2-4;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPNQXGFQQYOS-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[Cl-].[Cl-].Cl[Pt+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl4N4Pt | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-{5-cyano-[2,2'-bipyridin]-6-yl}piperazine-1-carboxylate](/img/structure/B6286155.png)








![4,4'-[biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline)](/img/structure/B6286217.png)

![methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B6286230.png)


